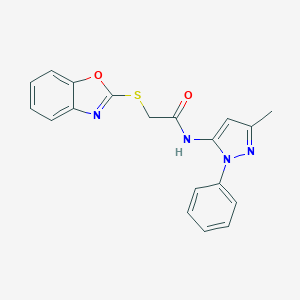![molecular formula C28H21N5O2S B292862 N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide](/img/structure/B292862.png)
N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide, also known as FPPH, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell growth and survival. N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide has been shown to inhibit the activity of several enzymes involved in angiogenesis, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide also inhibits the activity of various kinases involved in cell signaling, including AKT and ERK.
Biochemical and Physiological Effects:
N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide has been shown to have several biochemical and physiological effects. In cancer cells, N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide also inhibits angiogenesis by reducing the expression of VEGF and inhibiting the activity of VEGFR and PDGFR. In neurons, N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide has several advantages for lab experiments, including its simple synthesis method, high purity, and low toxicity. N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide can also be easily modified to improve its efficacy and selectivity. However, N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop new derivatives of N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide with improved efficacy and reduced toxicity. N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide can also be studied in combination with other drugs to enhance its therapeutic effects. Overall, the study of N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide has the potential to lead to the development of new drugs for the treatment of cancer and neurodegenerative diseases.
Synthesemethoden
N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-(2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-(10H-phenothiazin-10-yl)acetic acid hydrazide in the presence of a catalyst. The product is then purified using column chromatography to obtain pure N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide.
Wissenschaftliche Forschungsanwendungen
N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug development, N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide has been used as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
Eigenschaften
Molekularformel |
C28H21N5O2S |
|---|---|
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
N-[(E)-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]-2-phenothiazin-10-ylacetamide |
InChI |
InChI=1S/C28H21N5O2S/c34-27(19-32-22-11-4-6-14-25(22)36-26-15-7-5-12-23(26)32)30-29-17-20-18-33(21-9-2-1-3-10-21)31-28(20)24-13-8-16-35-24/h1-18H,19H2,(H,30,34)/b29-17+ |
InChI-Schlüssel |
GVRITRIJYWHHMO-STBIYBPSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)/C=N/NC(=O)CN4C5=CC=CC=C5SC6=CC=CC=C64 |
SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)C=NNC(=O)CN4C5=CC=CC=C5SC6=CC=CC=C64 |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)C=NNC(=O)CN4C5=CC=CC=C5SC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Fluoro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B292782.png)
![N,N-dibenzyl-N-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B292783.png)
![5-Phenyl-7-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292784.png)
![2-(allylsulfanyl)-N-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B292785.png)
![2-(allylsulfanyl)-3-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B292786.png)
![6-amino-5-{(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B292787.png)
![6-amino-5-{(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methyl}-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B292788.png)
![7-Phenyl-10-methyl-5,12-dioxa-9,11-diazabenzo[a]anthracene-6,8(7H,9H)-dione](/img/structure/B292790.png)
![4-(2-Oxopropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-one](/img/structure/B292792.png)
![N-(4-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarbothioamide](/img/structure/B292793.png)
![N-benzyl-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarbothioamide](/img/structure/B292794.png)
![5,7-diamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrido[3,2-e]pyrazine-6-carbonitrile](/img/structure/B292795.png)
![6-(methylsulfanyl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B292801.png)
